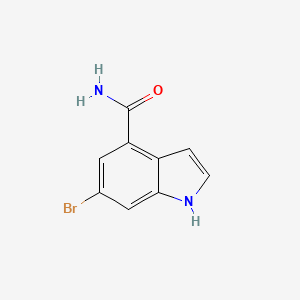

6-Bromo-1H-indole-4-carboxamide

Description

Significance of the Indole (B1671886) Nucleus in Heterocyclic Chemistry Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. bldpharm.comarkat-usa.orgacs.org This is due to its prevalence in a multitude of natural products and synthetic molecules that exhibit significant biological effects. bldpharm.comarkat-usa.orgnih.gov The indole nucleus is a key component of the essential amino acid tryptophan, which serves as a precursor to vital biomolecules like the neurotransmitter serotonin. nih.gov Its aromatic and heterocyclic nature allows it to participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes, making it a frequent component in the design of new drugs. acs.orgnih.gov The versatility of the indole scaffold allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against a wide range of biological targets. rsc.orgbldpharm.com

Role of Carboxamide Functionalities in Chemical Biology

The carboxamide functional group (-C(=O)NHR) is a critical feature in a vast number of pharmaceutical agents. arkat-usa.org It is estimated that over 25% of common drugs contain at least one amide linkage. arkat-usa.org This functional group is relatively stable and can act as both a hydrogen bond donor and acceptor, which is crucial for binding to the active sites of enzymes and receptors. nih.govrsc.org The presence of a carboxamide moiety can significantly influence a molecule's pharmacokinetic properties, including its solubility and metabolic stability. rsc.org In drug design, the carboxamide group provides a rigid and planar unit that can help to correctly orient other functional groups for optimal interaction with their biological targets. nih.gov

Overview of Brominated Indole Scaffolds in Modern Medicinal Chemistry Research Contexts

The introduction of halogen atoms, such as bromine, onto the indole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's biological activity. dundee.ac.uk Bromination can alter the electronic properties of the indole ring, influence the molecule's lipophilicity, and provide a handle for further chemical modifications. For example, moving the methoxy (B1213986) group on melatonin, an indole-containing hormone, to different positions on the ring or replacing it with a halogen like bromine has been shown to lower its binding affinity to its receptors. In other contexts, the presence of a bromo group on the indole ring has been associated with enhanced antimicrobial and antifungal properties. dundee.ac.uk Specifically, a 6-bromo substitution on certain indole derivatives has led to increased activity against various bacterial and fungal strains. dundee.ac.uk

Specific Research Contextualization of 6-Bromo-1H-indole-4-carboxamide within Contemporary Chemical Studies

While extensive research has been conducted on indole-2-carboxamides and indole-3-carboxamides, the 4-carboxamide isomers are a more recent area of investigation. nih.gov A notable area of research for the indole-4-carboxamide class is in the development of new treatments for tuberculosis. rsc.org Studies have revealed that indole-4-carboxamides can act as prodrugs against Mycobacterium tuberculosis. rsc.org These compounds are believed to be hydrolyzed by a specific amidase enzyme within the bacteria, which releases a tryptophan antimetabolite, thereby disrupting essential biosynthetic pathways. rsc.org

The specific compound, this compound, fits within this research framework as a potential anti-tubercular agent. The 6-bromo substitution is a known modulator of biological activity in indole systems, and the indole-4-carboxamide core has been identified as a promising prodrug scaffold. rsc.org While detailed biological data for this exact compound is not widely published, its synthesis is feasible through established chemical methods, such as the amidation of the corresponding 6-bromo-1H-indole-4-carboxylic acid. The synthesis of related indole carboxamides often involves coupling the indole carboxylic acid with an amine in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt).

Below are data tables detailing the chemical properties of this compound and its precursor, as well as a selection of related bioactive indole carboxamides.

Chemical Data Table: this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1773522-12-5 | C₉H₇BrN₂O | 239.07 |

| 6-Bromo-1H-indole-4-carboxylic acid | 898746-91-3 | C₉H₆BrNO₂ | 240.05 |

| Methyl 6-bromo-1H-indole-4-carboxylate | 107650-22-6 | C₁₀H₈BrNO₂ | 254.08 |

| 6-Bromo-N-phenyl-1H-indole-2-carboxamide | 844746-45-4 | C₁₅H₁₁BrN₂O | 315.16 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Serotonin |

| Tryptophan |

| Melatonin |

| 6-bromo-1H-indole-4-carboxylic acid |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |

| Hydroxybenzotriazole (HOBt) |

| Methyl 6-bromo-1H-indole-4-carboxylate |

| 6-Bromo-N-phenyl-1H-indole-2-carboxamide |

Synthetic Strategies for this compound and its Analogs

The synthesis of functionalized indole derivatives like this compound is a nuanced process, hinging on the strategic introduction of substituents onto the indole core. The methodologies employed often involve a combination of building the central indole scaffold, regioselective halogenation, and subsequent functional group manipulations. A detailed examination of both retrosynthetic and forward synthetic approaches provides a comprehensive understanding of the chemical transformations required to access this specific molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

6-bromo-1H-indole-4-carboxamide |

InChI |

InChI=1S/C9H7BrN2O/c10-5-3-7(9(11)13)6-1-2-12-8(6)4-5/h1-4,12H,(H2,11,13) |

InChI Key |

JITZHTVAKLRWGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)N)Br |

Origin of Product |

United States |

Molecular and Cellular Investigations of 6 Bromo 1h Indole 4 Carboxamide and Its Analogues

Mechanistic Studies of Anti-Proliferative Activities

Derivatives of 6-bromo-1H-indole have been the subject of numerous studies to understand their potential as anti-proliferative agents. Research has focused on their ability to interfere with key cellular processes that are often dysregulated in cancer, such as cell signaling pathways, cell cycle progression, and programmed cell death.

Modulation of Specific Cellular Pathways by 6-Bromo-1H-indole-4-carboxamide Derivatives

The anti-cancer effects of indole (B1671886) derivatives are often linked to their ability to modulate critical signaling pathways involved in cell growth and survival. Certain indole-6-carboxylate ester derivatives have been designed to target and inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling. nih.gov

One key pathway involves the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Aberrant activation of these receptors can lead to uncontrolled cell division and tumor growth. nih.gov Studies have shown that specific indole derivatives can act as inhibitors of these kinases. For example, a series of 1-methyl-1H-indole-6-carbonyl derivatives were synthesized and evaluated for their ability to inhibit EGFR and VEGFR-2. nih.gov

Another cellular pathway implicated in the action of indole analogues is the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, growth, and survival. An indole chalcone (B49325) derivative, ZK-CH-11d, was found to exert its antiproliferative effects by inhibiting this pathway in breast cancer cells. mdpi.com Furthermore, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to activate the extracellular signal-regulated kinase (ERK) pathway while disrupting lysosome function, leading to altered autophagic flux and subsequent cell death. oncotarget.com

Investigation of Molecular Targets in Cancer Cell Lines

The anti-proliferative activity of 6-bromo-1H-indole analogues stems from their interaction with specific molecular targets within cancer cells. Identifying these targets is crucial for understanding their mechanism of action.

Receptor Tyrosine Kinases (RTKs): As mentioned, EGFR and VEGFR-2 are primary targets for certain indole derivatives. nih.gov Molecular docking studies have helped to visualize how these compounds fit into the active sites of these enzymes, inhibiting their activity. nih.gov Compound 4a (2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide) was identified as a potent inhibitor of EGFR, while compound 6c (1-(4-chlorophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one) showed high inhibitory activity against VEGFR-2. nih.gov

Tubulin: The protein tubulin, which polymerizes to form microtubules, is an established target for cancer therapy. mdpi.com Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. mdpi.com Novel hybrids of indole and 1,2,4-triazole (B32235) have been developed as tubulin polymerization inhibitors, demonstrating the versatility of the indole scaffold in targeting this crucial protein. mdpi.com

Survivin: This protein is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many tumors. mdpi.com It plays a dual role in inhibiting apoptosis and regulating cell division. The synthetic indole chalcone ZK-CH-11d was found to significantly reduce the levels of phosphorylated survivin, thereby promoting apoptosis in breast cancer cell lines. mdpi.com

Other Targets: The natural product 6-bromoisatin (B21408), a related bromoindole, has demonstrated significant anti-cancer activity in colorectal cancer cell lines, though its precise molecular target requires further elucidation. nih.gov Similarly, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has shown potent anti-proliferative effects against lung cancer and endothelial cells. nih.govnih.gov

| Compound Class | Molecular Target(s) | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Indole Carbothioamide / Oxadiazole | EGFR, VEGFR-2 | HepG2, HCT-116, A549 | Potent inhibition of kinase activity, leading to cytotoxicity. | nih.gov |

| 6-Bromoisatin | Not fully elucidated | HT29, Caco-2 | High anti-cancer activity, induction of apoptosis. | nih.gov |

| Indole/1,2,4-Triazole Hybrids | Tubulin | Various | Inhibition of tubulin polymerization, antiproliferative effects. | mdpi.com |

| Indole Chalcone | PI3K/Akt/mTOR, Survivin | MDA-MB-231, MCF-7 | Inhibition of survival pathways, induction of apoptosis. | mdpi.com |

| 5-Bromo-indole-2-carboxamide | Not fully elucidated | A549, HUVEC | Significant inhibition of cell proliferation. | nih.govnih.gov |

Effects on Cell Cycle Progression and Apoptosis Induction Mechanisms

A common outcome of the anti-proliferative activity of 6-bromo-1H-indole derivatives is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest: Many indole-based compounds have been found to cause cancer cells to halt their progression through the cell cycle, most commonly at the G2/M checkpoint. nih.govmdpi.comnih.govscience.gov This arrest prevents the cells from entering mitosis and dividing. For instance, a fraction containing 6-bromoisatin arrested 25.7% of HT29 colon cancer cells in the G2/M phase. nih.gov Similarly, the EGFR inhibitor 4a and the VEGFR-2 inhibitor 6c were also found to induce G2/M arrest. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. For example, an indole chalcone was shown to decrease the levels of phosphorylated cdc2, a protein required for G2/M progression. mdpi.com

Apoptosis Induction: Following cell cycle arrest, many of these compounds trigger apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by bromoindole derivatives has been observed across multiple studies and cancer cell lines. nih.govoncotarget.comnih.govfrontiersin.org The process is often mediated by the activation of caspases, which are the primary executioners of the apoptotic pathway. For example, semi-purified 6-bromoisatin was shown to increase the activity of caspase 3/7 in HT29 and Caco-2 cells. nih.gov Research indicates that apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govfrontiersin.org

Exploration of Antimicrobial and Antibacterial Mechanisms

In addition to their anti-cancer properties, 6-bromoindole (B116670) derivatives have emerged as a significant class of compounds with antimicrobial and antibiotic-potentiating activities. Their mechanisms of action often involve the specific inhibition of essential bacterial enzymes or the disruption of bacterial cell structures.

Inhibition of Bacterial Enzymes by Bromoindole Derivatives (e.g., Cystathionine (B15957) γ-Lyase, Pyruvate (B1213749) Kinase)

Cystathionine γ-Lyase (CGL): A key target for 6-bromoindole derivatives is the bacterial enzyme Cystathionine γ-lyase (CGL), also known as CSE. rjpbr.comnih.gov This enzyme is the primary producer of hydrogen sulfide (B99878) (H₂S) in major pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov H₂S helps protect bacteria from oxidative stress, often induced by antibiotics. mdpi.comnih.gov By inhibiting CGL, these compounds deplete the bacteria's protective H₂S shield, rendering them more vulnerable. rjpbr.comnih.gov Several potent 6-bromoindole-based inhibitors of bacterial CGL (bCSE) have been developed, including compounds referred to as NL1, NL2, and MNS1. rjpbr.comnih.govmdpi.com The MNS1 analogue, 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene, showed a dissociation constant (Kd) with S. aureus CGL of 0.5 μM, indicating strong binding and inhibition. rjpbr.com

| Inhibitor | Structure Description | Target Enzyme | Key Finding | Reference(s) |

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Bacterial CGL | Selective bCSE inhibitor. | nih.govnih.gov |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | Bacterial CGL | Promising bCSE inhibitor based on a furan-carboxylic acid derivative. | nih.govnih.gov |

| MNS1 | 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene | Bacterial CGL | Potent inhibitor with a Kd of 0.5 μM for S. aureus CGL. | rjpbr.commdpi.com |

| MNS2 | Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate | Bacterial CGL | A derivative of MNS1 designed to expand the set of potentiators. | mdpi.comnih.gov |

Pyruvate Kinase (PK): Another crucial bacterial enzyme targeted by bromoindole derivatives is pyruvate kinase (PK). nih.gov PK is a highly connected "hub protein" essential for bacterial survival, making it an attractive target for novel antibiotics. nih.gov A series of bis-indoles, derived from the marine alkaloid cis-3–4-dihydro-hamacanthin B which contains a 6-bromo-indole moiety, were synthesized and evaluated as inhibitors of pyruvate kinase from methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Crystal structure analysis revealed that the 6-bromo-indole fragment binds tightly within a deep hydrophobic pocket of the enzyme. nih.gov

Mechanistic Basis of Antibiotic Potentiation by 6-Bromoindole Derivatives

The ability of 6-bromoindole derivatives to enhance the efficacy of conventional antibiotics, a phenomenon known as antibiotic potentiation, is a major area of research. This effect is achieved through several distinct mechanisms.

Inhibition of Protective Enzymes: As detailed above, the most well-documented mechanism is the inhibition of bacterial CGL. nih.govmdpi.comnih.gov By blocking H₂S production, these compounds strip bacteria of a key defense mechanism against oxidative stress, which is a common mode of action for many antibiotics like gentamicin. rjpbr.commdpi.com This suppression of CGL activity significantly increases the sensitivity of bacteria to these drugs. rjpbr.comnih.gov

Membrane Disruption: A different class of derivatives, 6-bromoindolglyoxylamido polyamines, potentiates antibiotics through a more direct mechanism. nih.govresearchgate.net Research has shown that these compounds can rapidly permeabilize and depolarize the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This disruption of membrane integrity can enhance the uptake of antibiotics and contribute to bacterial cell death. mdpi.com Some analogues were also found to inhibit bacterial efflux pumps, suggesting a dual mechanism of action. researchgate.net This membrane perturbation appears to be a key mechanism for both their intrinsic antimicrobial activity and their ability to act as antibiotic adjuvants. mdpi.com

Impact on Bacterial Cell Wall Synthesis or DNA Replication Pathways

While direct studies on the effect of this compound on bacterial cell wall synthesis or DNA replication are not extensively documented, research on related indole carboxamide derivatives provides insight into their antibacterial mechanisms. For instance, certain indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes. This membrane perturbation is suggested as a key mechanism of their intrinsic antimicrobial activity. nih.gov

Furthermore, the broader class of indole derivatives has been recognized for its potential as a source of novel antibacterial agents. nih.gov Studies on 6-bromoindole derivatives have identified them as potential inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in hydrogen sulfide production which protects microbes from oxidative stress. nih.gov By inhibiting this pathway, these compounds can enhance the efficacy of existing antibiotics. nih.gov For example, a series of 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted phenacyl-2H-1,3-benzoxazine-2-ones, which includes a 6-bromo variant, has demonstrated significant antibacterial activity. nih.gov

Investigations into Antiviral Mechanisms of Action

The indole nucleus is a core structure in several antiviral compounds. Investigations into its derivatives have revealed mechanisms that interfere with viral replication, particularly through the inhibition of essential viral enzymes.

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase) by Indole-Carboxylic Acid Derivatives

Indole-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov HIV-1 integrase is a crucial enzyme for viral replication as it inserts the viral DNA into the host genome, and it is an attractive antiviral target because it has no human counterpart. nih.govnih.gov

Research has demonstrated that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov The proposed mechanism involves the indole core and the C2 carboxyl group chelating the two Mg²⁺ ions within the enzyme's active site. nih.gov Structural optimization studies, including the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core, have been shown to significantly enhance the inhibitory activity against HIV-1 integrase. nih.gov One study led to the development of a derivative with an IC₅₀ value of 0.13 μM. nih.gov While these studies focus on indole-2-carboxylic acids, they underscore the potential of the 6-bromoindole scaffold in designing potent HIV-1 integrase inhibitors. Other 6-bromoindole derivatives have also shown antiviral effects against different viruses, such as SARS-CoV-2 and influenza. nih.govresearchgate.net

Enzymatic Modulation and Receptor Ligand Interactions

Analogues of this compound have been investigated for their ability to modulate various enzymes and interact with G-protein coupled receptors, indicating a broad pharmacological profile.

Alpha-Glucosidase Inhibition Mechanisms and Kinetics

Inhibitors of α-glucosidase are a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.gov While data on this compound itself is limited, related halogenated heterocyclic compounds have shown significant α-glucosidase inhibitory activity.

For example, a study on 6-bromo-substituted 2-aryl-quinazoline-3-oxides, which share a halogenated heterocyclic structure, identified potent inhibitors of α-glucosidase. One derivative, featuring a 6-bromo and a 2-(4-chlorophenyl) group, exhibited the highest activity with an IC₅₀ value of 0.92 µM. nih.gov Another compound in the series, a 6-bromo-2-phenyl substituted derivative, also showed strong dual inhibition against both α-glucosidase (IC₅₀ = 1.08 µM) and α-amylase (IC₅₀ = 5.33 µM). nih.gov Kinetic studies of various plant extracts containing different inhibitor types have shown that they can display mixed or noncompetitive inhibition patterns against α-glucosidase. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of 6-Bromo-Substituted Quinazoline-3-Oxide Analogues Data sourced from a study on related heterocyclic compounds.

| Compound | Substituents | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 3a | 6-bromo, 2-phenyl | 1.08 ± 0.02 | 5.33 ± 0.01 |

| 3c | 6-bromo, 2-(4-chlorophenyl) | 0.92 ± 0.01 | - |

| Acarbose (Standard) | - | 4.40 ± 0.05 | 2.92 ± 0.02 |

Source: nih.gov

Interaction Profiling with G-Protein Coupled Receptors (e.g., Histamine (B1213489) H4 Receptor)

G-protein coupled receptors (GPCRs) are a large family of receptors involved in a multitude of physiological processes. nih.gov The histamine H4 receptor, a member of this family, is a target for treating inflammatory conditions like asthma and pruritus. nih.govfrontiersin.org

A notable analogue, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120), serves as a potent and selective antagonist for the histamine H4 receptor. nih.gov This compound, which features a chloro-substituted indole carboxamide structure, demonstrates high affinity for the human H4 receptor with a Kᵢ of 4.5 nM and exhibits anti-inflammatory properties in animal models. nih.gov The success of this 5-chloro-indole-2-carboxamide derivative suggests that other halogenated indole carboxamides, including this compound, could also serve as scaffolds for designing ligands that interact with the histamine H4 receptor and potentially other GPCRs. nih.gov

Modulation of Angiogenic Pathways (e.g., VEGFR2 Kinase Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of this pathway. pensoft.netnih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.govnih.gov Indole derivatives are prominent in the development of VEGFR-2 inhibitors. nih.govwikipedia.org

Studies on bromo-substituted indole carboxamides have demonstrated significant anti-angiogenic properties. A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was found to have notable anti-angiogenic activity, inhibiting blood vessel growth with an IC₅₀ of 15.4 µg/mL in an ex vivo rat aorta model. nih.govnih.gov This compound also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 5.6 µg/mL. nih.govnih.gov Other studies on 5-bromoindole (B119039) derivatives have also shown inhibition of angiogenesis, with effects attributed to the suppression of VEGF activity. pensoft.netwaocp.orgresearchgate.net These findings highlight the potential of the bromo-indole carboxamide scaffold to modulate angiogenic pathways, likely through mechanisms that include VEGFR-2 kinase inhibition.

Table 2: Anti-Angiogenic and Anti-Proliferative Activity of a 5-Bromo-indole-2-carboxamide Analogue

| Activity | Model/Cell Line | IC₅₀ |

|---|---|---|

| Anti-angiogenic Activity | Rat Aorta Ring Assay | 15.4 µg/mL |

| Anti-proliferative Effect | HUVEC Cell Line | 5.6 µg/mL |

| Anti-proliferative Effect | A549 Lung Cancer Cell Line | 14.4 µg/mL |

Mechanisms of Antiparasitic Activity (e.g., CYP51 Inhibition)

The antiparasitic activity of indole carboxamide derivatives has been notably investigated against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.govnih.gov A key therapeutic target in fungi and protozoa is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of sterols required for parasite membrane integrity. nih.govplos.org Inhibition of T. cruzi CYP51 (TcCYP51) leads to the depletion of endogenous sterols and the accumulation of toxic precursors, ultimately causing parasite cell death. nih.gov

In a high-throughput screening campaign that identified indole-containing compounds as active against intracellular T. cruzi amastigotes, the initial hits did not show a correlation with the inhibition of recombinant TcCYP51. nih.govacs.org However, as the medicinal chemistry program progressed and analogues were optimized for potency against the parasite, a clear correlation emerged. nih.gov Multiple compounds from an optimized series demonstrated inhibition of TcCYP51 in a biochemical assay, with a potency range similar to that observed for the inhibition of the intracellular parasites, confirming CYP51 as the mechanism of action for the optimized series. nih.gov Despite this, the program was eventually discontinued (B1498344) due to the association of the CYP51 mechanism with clinical failures in other drug discovery efforts and unfavorable pharmacokinetic properties of the compound series. nih.govnih.govdndi.org

Structure-Activity Relationship (SAR) Analyses for this compound Derivatives

The exploration of the structure-activity relationship (SAR) for indole carboxamide derivatives has yielded critical insights into the chemical features required for biological activity. Studies involving the optimization of an indole-2-carboxamide series against T. cruzi have systematically detailed the impact of various substituents on the molecule's potency. nih.govacs.org

The effect of halogen substitutions on the indole core is highly dependent on the biological target. While 6-bromoindole moieties are found in compounds with antibacterial and anti-inflammatory properties, their effect on anti-T. cruzi activity within the indole-2-carboxamide series was found to be negative. nih.govnih.gov

A systematic evaluation of substituents at the 5'-position of the indole core revealed that electron-withdrawing groups (EWG), including halogens like chlorine and bromine, resulted in inactive compounds (pEC₅₀ < 4.2). nih.govacs.org This finding contrasts with the SAR for other targets where halogenation can enhance activity, underscoring the specific requirements of the T. cruzi target. nih.gov

Investigations into an indole-2-carboxamide series revealed distinct preferences for substituents on the indole core to achieve potent anti-T. cruzi activity. nih.govacs.org

Indole Core Substitutions: Small, aliphatic, electron-donating groups (EDG) at the 5'-position of the indole ring were found to be favorable for potency. Compounds featuring a methyl, cyclopropyl, ethyl, or methoxy (B1213986) group in this position displayed moderate to good activity against intracellular T. cruzi amastigotes. nih.govacs.org In contrast, larger or electron-withdrawing groups were detrimental to activity. acs.org

Carboxamide Moiety Substitutions: The initial hits from screening featured either a 4-phenylsulfonamide or a 4-(2-pyridyl)morpholine substituent attached to the carboxamide nitrogen. nih.gov Medicinal chemistry efforts focused on modifying these groups to improve potency and drug metabolism and pharmacokinetic (DMPK) properties. acs.org

The following interactive table summarizes the structure-activity relationship for substitutions at the 5'-position of the indole-2-carboxamide core based on published data. nih.govacs.org

| Compound | Indole 5'-Substituent (R¹) | Potency (pEC₅₀) vs. T. cruzi |

| 1 | -CH₃ | 5.7 |

| 2 | -CH₃ | 5.8 |

| 3 | -c-Pr | 6.2 |

| 4 | -c-Pr | 6.1 |

| 5 | -CH₂CH₃ | 5.9 |

| 6 | -OCH₃ | 5.4 |

| 7 | -OCH₃ | 5.8 |

| 8 | -Cl | < 4.2 |

| 9 | -Br | < 4.2 |

| 10 | -CF₃ | < 4.2 |

| Data sourced from a study on indole-2-carboxamides against T. cruzi. nih.govacs.org pEC₅₀ is the negative logarithm of the half-maximal effective concentration. |

The core structural motifs of the indole-2-carboxamide scaffold were found to be essential for maintaining antiparasitic activity. nih.govacs.org

Indole Core: The indole nucleus itself is a critical feature. Attempts to replace it with other heterocyclic systems, such as isoquinoline, azaindole, benzofuran, and benzimidazole, led to inactive compounds. nih.govacs.org Furthermore, regioisomers where the carboxamide-containing side chain was moved from the 2'-position to the 1' or 3' positions also exhibited reduced potency. nih.govacs.org

Carboxamide Linker: The integrity of the carboxamide linker is crucial. Reversing the amide bond in one analogue restored potency, but at the cost of higher metabolic instability. acs.org Critically, replacing the carboxamide with a non-classical isostere like a sulfonamide resulted in a complete loss of biological activity. acs.org

Based on the extensive SAR studies, a clear pharmacophore model for anti-T. cruzi activity emerges for this class of compounds. The key features include:

An essential indole ring system.

A carboxamide functional group required at the 2-position of the indole.

A small, electron-donating group at the 5-position of the indole core is favored for potency.

A specific, larger substituent group, such as a phenylsulfonamide or a pyridyl-morpholine, attached to the amide nitrogen is necessary for interaction with the target.

These features highlight the specific structural requirements for effective binding and inhibition of the parasitic target.

Preclinical Mechanistic Studies in in vitro and in vivo Models

The in vivo potential of the optimized indole-2-carboxamide series was evaluated in mouse models of Chagas disease. nih.gov An early lead compound, which demonstrated a balance of potency and favorable physicochemical properties, was selected for these proof-of-concept studies despite showing limited plasma exposure in initial pharmacokinetic assessments. nih.govnih.gov

To overcome the rapid hepatic clearance, the compound was co-administered with 1-aminobenzotriazole (B112013) (1-ABT), a broad-spectrum cytochrome P450 inhibitor. nih.gov In an acute infection mouse model, the compound successfully reduced the parasite load. nih.gov The compound was also tested in a chronic infection model, where it achieved an 85.9% reduction in parasitemia by the end of the treatment period, comparing favorably to the 79.1% reduction seen with the standard-of-care drug, benznidazole (B1666585). nih.gov

However, after a "washout" period and immunosuppression to induce relapse, the infection re-emerged in the mouse treated with the test compound, whereas mice treated with benznidazole remained clear of detectable parasites. nih.gov Despite demonstrating antiparasitic activity in these in vivo models, the optimization of this chemical series was ultimately halted due to the challenging DMPK properties and the strategic decision to deprioritize the CYP51 mechanism of action. nih.govnih.govdndi.org

Cellular Assays for Investigating Specific Biological Pathways

Cellular assays are fundamental tools for elucidating the mechanisms of action of new chemical entities. For this compound and its related compounds, these assays provide critical insights into their effects on specific biological pathways.

Researchers have utilized various cellular assay platforms to evaluate the activity of indole derivatives. For instance, in the context of cancer research, cytotoxicity assays against a panel of cancer and normal cell lines are employed to determine the potency and selectivity of new compounds. acs.org The MTS assay is one such method used to assess cell viability and proliferation. acs.org In the pursuit of novel antitubercular agents, the activity of indole-2-carboxamides has been evaluated against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis (M. tb). nih.gov These assays are crucial for establishing the initial biological relevance of a compound.

Furthermore, dual-luciferase reporter assays have been instrumental in studying the impact of compounds on specific gene expression pathways. For example, certain phloroglucinol (B13840) derivatives were found to upregulate ABCA1 and ApoE protein levels in BV-2 cells, indicating their potential role in lipid transport and metabolism pathways. While not directly involving this compound, this methodology is highly relevant for dissecting the cellular pathways modulated by novel indole compounds.

The development of indole-based compounds as inhibitors of the essential mycobacterial transporter MmpL3 has been a significant area of research. nih.gov Cellular assays measuring the minimum inhibitory concentration (MIC) against various mycobacterial strains, including M. abscessus and M. tb, are standard practice. nih.gov These assays have identified potent indole-2-carboxamide analogues with sub-micromolar activity. nih.gov

**Table 1: Cellular Activity of Indole-2-Carboxamide Analogues against *M. tuberculosis***

| Compound | Substitution Pattern | MIC (µM) against M. tb H37Rv |

|---|---|---|

| 8a | Unsubstituted | >6.25 |

| 8b | 4-substituted | Data not available |

| 8d | 5-substituted | Data not available |

| 8e | 5-halosubstituted | ~2.8 |

| 8f | 6-bromo | 0.62 nih.gov |

| 8g | 4,6-dichloro | 0.32 nih.gov |

| 8h | 4,6-difluoro | 0.70 nih.gov |

| EMB | (First-line drug) | 4.89 nih.gov |

This table is based on data presented in the referenced article and is for illustrative purposes.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

To understand the direct molecular interactions of a compound, biochemical assays are indispensable. These assays measure the ability of a compound to inhibit a specific enzyme or bind to a particular receptor.

For indole derivatives with potential antitubercular activity, a key target that has been identified is the mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov While direct biochemical assays for MmpL3 inhibition by this compound are not explicitly detailed in the provided context, the general approach involves screening compounds against the purified or recombinant target protein. For instance, in the investigation of other indole-containing hits against Trypanosoma cruzi, resynthesized compounds were screened against recombinant TcCYP51 in a direct biochemical assay. nih.gov

In the broader context of drug discovery, various biochemical assays are routinely used. For example, in the development of cyclooxygenase (COX) inhibitors, an in vitro COX inhibition assay kit is used to assess the selectivity of compounds towards COX-1 and COX-2. acs.org Similarly, for the discovery of kinase inhibitors, such as those targeting FGFR1, biochemical assays are crucial for determining inhibitory potency.

The development of inhibitors for bacterial cystathionine γ-lyase (CGL) also highlights the use of biochemical assays. nih.gov While the specific compound of focus is not this compound, the study designed and tested 3-aminothiophene derivatives with a 6-bromoindole moiety for their ability to bind to and inhibit CGL. nih.gov

Mechanistic Studies in Relevant Disease Models (e.g., Mycobacterial Infections)

Understanding the mechanism of action of a compound within a relevant disease model is a critical step in preclinical development. For indole-based compounds targeting mycobacterial infections, this involves a multi-faceted approach.

A primary mechanism of action for a class of indole-2-carboxamides is the inhibition of the MmpL3 transporter, which is essential for transporting trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govacs.org The identification of MmpL3 as the target was achieved through mutational analysis of bacteria that developed resistance to these indolecarboxamides. acs.org This provides strong evidence for the compound's mechanism of action within a cellular context.

Further mechanistic studies involve investigating the structure-activity relationships (SAR) of these compounds. For example, it was observed that substitutions at the 4- and/or 6-positions of the indole ring were optimal for anti-TB activity. nih.gov Specifically, the presence of a bromo group at the 6-position of the indole ring in an indole-2-carboxamide analogue led to a significant increase in activity compared to unsubstituted or 5-halosubstituted analogues. nih.gov

The pathogenicity of Mycobacterium tuberculosis is closely linked to its complex cell envelope, which includes phosphatidyl-myo-inositol mannosides (PIMs). nih.gov The biosynthesis of these glycolipids is a potential target for new antitubercular drugs. Mechanistic studies on enzymes like the mannosyltransferase PimE, which is involved in PIM synthesis, provide insights into potential new therapeutic strategies. nih.gov While not directly linked to this compound in the provided information, understanding these fundamental mycobacterial processes is crucial for developing novel inhibitors.

Evaluation of Target Engagement and Pathway Modulation in Preclinical Systems

Confirming that a compound interacts with its intended target in a living system, a concept known as target engagement, is a crucial step in drug discovery. researchgate.net This allows for a more refined assessment of the relationship between the compound's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). researchgate.net

For indole-2-carboxamide-based MmpL3 inhibitors, evidence of target engagement comes from the potent in vitro activity against M. tuberculosis and the identification of resistance mutations in the MmpL3 gene. nih.govacs.org While direct measurement of target engagement in preclinical models for this compound is not specified, the general principles of such evaluations are well-established. Methods to directly measure target engagement are available, as well as indirect estimations based on pharmacokinetic data. researchgate.net

The evaluation of pathway modulation involves assessing the downstream effects of target inhibition. For MmpL3 inhibitors, this would involve analyzing the disruption of mycolic acid transport and its impact on the integrity of the mycobacterial cell wall. The ultimate goal is to demonstrate that the observed anti-mycobacterial effect in preclinical models, such as an aerosol lung infection model of tuberculosis, is a direct consequence of the compound engaging its target and modulating the intended pathway. acs.org

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 1h Indole 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for virtual screening and understanding the structural basis of a ligand's potential biological activity.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a biological macromolecule. The binding affinity is often expressed as a scoring function, which approximates the free energy of binding. A lower score typically indicates a more favorable binding interaction.

For 6-Bromo-1H-indole-4-carboxamide, a docking study would involve preparing the 3D structure of the molecule and docking it into the crystal structures of various potential protein targets. The indole (B1671886) carboxamide core is a known pharmacophore for targets such as kinases, cyclooxygenase (COX) enzymes, and other receptors. The results would predict how the molecule fits into the binding pocket and provide a quantitative estimate of its binding strength.

Table 1: Illustrative Example of Molecular Docking Scores for this compound against Potential Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 150 nM |

| p38 MAP Kinase | 3S3I | -8.5 | 450 nM |

| Carbonic Anhydrase II | 2CBA | -7.8 | 1.2 µM |

Note: The data in this table is illustrative and represents the typical output of a molecular docking simulation. It is intended to demonstrate the methodology and does not represent experimentally verified data for this specific compound.

Beyond predicting affinity, docking reveals the specific non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions are fundamental to molecular recognition and binding. For this compound, key interactions would be anticipated:

Hydrogen Bonds: The carboxamide group (-CONH2) and the indole N-H group are potent hydrogen bond donors and acceptors. These groups would likely form critical hydrogen bonds with polar residues (e.g., Asp, Glu, Asn, Gln, Ser) in a receptor's binding site. nih.gov

Halogen Bonds: The bromine atom at the 6-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains.

Hydrophobic Interactions: The bicyclic indole ring system provides a large hydrophobic surface that can engage in van der Waals and π-stacking interactions with nonpolar residues such as Val, Leu, Ile, and Phe.

Table 2: Potential Interacting Residues and Bond Types for this compound in a Hypothetical Kinase Binding Site

| Functional Group of Ligand | Potential Interacting Residue | Interaction Type |

| Indole N-H | Asp167 (backbone C=O) | Hydrogen Bond |

| Carboxamide C=O | Lys53 (side chain -NH3+) | Hydrogen Bond |

| Carboxamide -NH2 | Glu105 (side chain -COO-) | Hydrogen Bond / Salt Bridge |

| Bromine atom | Leu83 (backbone C=O) | Halogen Bond |

| Indole Ring | Val35, Ala51, Leu134 | Hydrophobic Interactions |

| Benzene (B151609) portion of Indole | Phe80 | π-π Stacking |

Note: This table is a hypothetical representation based on common interactions observed for similar scaffolds in kinase inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion, allowing the system to be studied over time. This provides a more realistic view of the ligand-receptor complex in a dynamic physiological environment.

An MD simulation would begin with the best-docked pose of this compound in its target protein. Over the course of the simulation (typically nanoseconds to microseconds), the movements of the ligand and the protein are tracked. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand is monitored to assess the stability of its binding pose. A low and stable RMSD value suggests the ligand remains securely in its initial docked position.

Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein residues can identify which parts of the binding site are flexible and which are rigid upon ligand binding.

Interaction Persistence: MD allows for the analysis of how long specific interactions (like the hydrogen bonds identified in docking) persist over time. A persistent hydrogen bond is more significant for binding affinity than a transient one.

MD simulations are typically performed in a box of explicit water molecules to mimic the aqueous environment of the cell. This is crucial as water molecules can mediate ligand-protein interactions or be displaced from the binding site, which has significant energetic consequences. The simulation also allows this compound to explore a range of possible shapes or conformations, both in solution and within the binding site. This provides a "conformational ensemble" that gives a more complete picture of the molecule's flexibility and preferred low-energy states, which are important for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally related indole carboxamides with experimentally measured biological activity (e.g., IC50 values) would be required. medcraveonline.comnih.gov The process involves:

Data Collection: Assembling a list of compounds and their corresponding activities.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can describe steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the biological activity. nih.gov

Validation: The model is rigorously tested to ensure its predictive power.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.7LogP - 0.2MolecularWeight + 1.5*(HydrogenBondDonorCount) + c

This model could then be used to predict the activity of this compound and guide the design of new analogues with potentially improved potency.

Development of Predictive Models for Biological Activity

Predictive models are crucial for forecasting the biological activity of novel compounds and for guiding the design of more potent analogues. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary method used for this purpose. For indole derivatives, including those similar to this compound, QSAR models have been successfully developed to correlate structural features with biological endpoints.

A typical QSAR study on a series of indolecarboxamides would involve the following steps:

Data Set Collection: A series of indolecarboxamide analogues with their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Gradient Boosting Regression are employed to build a mathematical model that links the descriptors to the biological activity. biorxiv.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, in a study on N-Arylsulfonyl-Indole-2-Carboxamide derivatives as inhibitors of Fructose-1,6-Bisphosphatase, a Gradient Boosting Regression model yielded a high correlation coefficient (R² of 0.943 for the training set), demonstrating the potential of such models to predict activity. biorxiv.org Similarly, QSAR models for isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors have been developed, highlighting the broad applicability of this approach to various indole scaffolds and therapeutic targets. nih.gov While a specific QSAR model for this compound is not publicly available, the established success with related indole carboxamides suggests that a predictive model could be readily developed given sufficient experimental data.

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation (e.g., leave-one-out). | > 0.5 |

| r²_ext (External Validation R²) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.6 |

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the most influential physicochemical descriptors that govern the biological activity of a series of compounds. These descriptors provide valuable insights into the mechanism of action and guide the structural modifications needed to enhance potency.

For indole-based compounds, several types of descriptors have been found to be significant:

Electronic Descriptors: Parameters such as the distribution of partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) often play a critical role. For example, the minimum electrophilic reactivity index for a carbon atom and the minimum nucleophilic reactivity index for a sulfur atom were found to be important for the bioactivity of N-Arylsulfonyl-Indole-2-Carboxamide derivatives. biorxiv.org

Steric Descriptors: Molecular volume, surface area, and specific steric parameters can influence how a molecule fits into a biological target's binding site. In some studies on indole derivatives, bulky and electron-withdrawing groups at specific positions have been shown to be optimal for activity. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The hydrophobic interactions of the indole ring and its substituents are often crucial for binding to target proteins. nih.gov

Topological Descriptors: These numerical descriptors of molecular topology can capture aspects of molecular size, shape, and branching.

In the context of this compound, the bromine atom at the 6-position would significantly influence its electronic and hydrophobic properties. A QSAR study would likely reveal the importance of descriptors related to the size and electronegativity of the substituent at this position, as well as the hydrogen bonding capacity of the carboxamide group.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For a molecule like this compound, DFT calculations can provide deep insights that are not accessible through experimental methods alone.

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity Indices: DFT can be used to calculate local reactivity descriptors, such as Fukui functions, which can predict the most likely sites for electrophilic, nucleophilic, and radical attack. This is particularly useful for understanding how the molecule might interact with a biological target or undergo metabolism.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

While specific DFT studies on this compound are not prominent in the literature, research on related indole derivatives demonstrates the utility of this approach. For example, DFT calculations have been used to study the structural properties of other halogenated indoles and to understand non-covalent interactions that drive molecular recognition processes. acs.org

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies regions of positive and negative potential, crucial for understanding intermolecular interactions. |

Virtual Screening Approaches for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. springernature.com This method is significantly faster and more cost-effective than experimental high-throughput screening. For a compound like this compound, which may have known biological activity, virtual screening can be employed to discover novel analogues with improved properties.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar structural or physicochemical properties. nih.govacs.org Techniques used in LBVS include 2D similarity searching (based on molecular fingerprints) and 3D shape-based screening. A successful ligand-based virtual screen using an indole derivative as a template led to the identification of new inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.govacs.org

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), molecular docking can be used to predict how well different compounds will bind to the target's active site. nih.gov This approach allows for the discovery of structurally diverse compounds that are complementary to the binding site.

A virtual screening campaign to find analogues of this compound could involve using its structure as a query in a similarity search of large compound databases. The resulting hits could then be subjected to molecular docking into the putative biological target to prioritize them for experimental testing. This approach has been successfully used to identify new inhibitors for a variety of targets. nih.gov

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

An extensive search for empirical data on the chemical compound this compound has revealed a significant gap in the publicly accessible scientific literature. Despite the importance of spectroscopic and structural elucidation in chemical research, detailed experimental data required for a thorough analysis of this specific molecule is not available.

Efforts to compile information for a detailed report on this compound were unsuccessful. The investigation sought specific data pertaining to advanced analytical techniques, which are fundamental for confirming the identity, structure, and purity of a chemical compound. However, no published papers or database entries containing the requisite experimental results for this particular molecule could be located.

The intended analysis was to cover the following key areas:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H or ¹³C NMR spectra, which are essential for determining the carbon-hydrogen framework, have been published. Consequently, chemical shift assignments, coupling constants, and data from two-dimensional NMR techniques (like COSY, HSQC, HMBC, and NOESY) that elucidate connectivity and spatial relationships are unavailable.

Mass Spectrometry (MS): Information on the molecular weight and fragmentation patterns, typically determined by techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), could not be found. This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy: There are no available IR spectra to identify the characteristic vibrations of the functional groups present in the molecule, such as the N-H, C=O, and C-Br bonds.

X-ray Crystallography: No crystal structure data has been deposited in crystallographic databases. This technique provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

While data exists for structurally related compounds such as 6-bromo-1H-indole, 6-bromo-1H-indole-3-carboxylic acid, and methyl 6-bromo-1H-indole-4-carboxylate, these are distinct chemical entities. The strict requirement to focus solely on this compound means that data from these analogues cannot be used to construct a scientifically accurate profile of the target compound.

The absence of this information suggests that this compound may be a novel compound, a synthetic intermediate that has not been fully characterized, or that its characterization data remains in proprietary databases not accessible to the public. Until such research is published, a detailed and authoritative article on its spectroscopic and structural properties cannot be written.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 1h Indole 4 Carboxamide

Future Research Directions and Advanced Methodological Perspectives

Exploration of Novel Synthetic Pathways for Diversified 6-Bromo-1H-indole-4-carboxamide Libraries

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of novel and efficient synthetic pathways to generate diversified libraries is paramount. Future efforts will likely focus on late-stage functionalization and diversification of the indole (B1671886) core.

Recent advancements in C-H activation chemistry offer a powerful tool for the regioselective modification of indoles. acs.org For instance, transition-metal-catalyzed reactions, such as those employing rhodium(III), can facilitate the introduction of various substituents at specific positions of the indole ring under mild conditions. acs.org These methods provide an atom- and step-economic approach to generating analogues with diverse functionalities. acs.org The development of such sustainable protocols, potentially utilizing bio-based solvents, will be crucial for environmentally friendly library synthesis. acs.org

Furthermore, fragment-based drug design strategies will be instrumental in guiding the synthesis of new analogues. rsc.org By coupling the this compound scaffold with a variety of chemical fragments known to interact with specific target classes, researchers can generate focused libraries with a higher probability of identifying potent and selective modulators of biological targets. One-pot amide coupling reactions, utilizing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (HOBt), can streamline the synthesis of these amide derivatives with improved yields. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of this compound analogues. wjpls.orgnih.gov These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers, thereby accelerating the drug discovery process. mdpi.com

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel compounds based on their chemical structure. wjpls.orgjscholaronline.org Deep learning algorithms, a subset of AI, have shown high accuracy in predicting the efficacy and toxicity of drug candidates. nih.govmdpi.com For instance, models like eToxPred can be employed to evaluate the potential toxicity of newly designed this compound derivatives in a virtual setting. jscholaronline.org

Advanced Mechanistic Elucidation through Omics Technologies

Understanding the precise mechanism of action of this compound is critical for its further development. Omics technologies, which allow for the large-scale study of biological molecules, provide a powerful suite of tools for this purpose. frontiersin.orgbiobide.com These technologies offer a holistic view of the molecular changes induced by a compound within a biological system. frontiersin.orgbiobide.com

The primary omics disciplines that can be applied include:

Genomics : To identify genetic variations that may influence the response to this compound. biobide.com

Transcriptomics : To study the changes in gene expression patterns in cells or tissues upon treatment with the compound, revealing the cellular pathways that are modulated. biobide.com

Proteomics : To analyze the complete set of proteins and their modifications, providing insights into the compound's direct targets and downstream signaling effects. biobide.com

Metabolomics : To explore the profile of small-molecule metabolites, which can reveal alterations in metabolic pathways. biobide.com

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the compound's mechanism of action, identify its molecular targets, and discover potential biomarkers for its efficacy. frontiersin.orgbiobide.com This integrated approach will facilitate a deeper understanding of the biological processes regulated by this compound. nih.gov

Development of Advanced in vitro Co-culture and Organoid Models for Mechanistic Validation

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of the in vivo environment. nih.gov The development of advanced in vitro models, such as co-cultures and organoids, is essential for the mechanistic validation of this compound's biological effects. nih.gov

Organoids are three-dimensional (3D) cell clusters derived from stem cells that self-organize and differentiate to mimic the structure and function of an organ. nih.gov These models have been shown to closely resemble the in vivo genome and molecular markers of the source tissue. nih.gov By creating tumor organoids, for example, researchers can study the effects of this compound in a more physiologically relevant context. nih.gov

To further enhance the complexity of these models, co-culture systems can be established. For instance, co-culturing organoids with immune cells, such as macrophages, can help to elucidate the compound's effects on the tumor microenvironment and its potential immunomodulatory properties. nih.govnih.gov These advanced models provide a powerful platform for preclinical testing and for gaining a deeper understanding of the interactions between the compound, target cells, and their surrounding environment. nih.gov

Design and Synthesis of Photoaffinity Probes for Target Identification and Validation

Identifying the direct molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique for this purpose. researchgate.netbohrium.com The design and synthesis of photoaffinity probes based on the this compound structure will be a key future research direction.

A photoaffinity probe is a molecule that incorporates three key features:

A recognition element that is structurally similar to the parent compound to ensure high-affinity binding to the target. nih.gov

A photoreactive group (e.g., a diazirine, arylazide, or benzophenone) that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently cross-linking to the target protein. researchgate.netnih.gov

A reporter tag (e.g., an alkyne or biotin) that allows for the subsequent enrichment and identification of the labeled proteins. researchgate.net

The strategic placement of the photoreactive group and the reporter tag on the this compound scaffold will be critical to ensure that the probe retains its biological activity. nih.gov Once the target proteins are covalently labeled and enriched, they can be identified using mass spectrometry-based proteomics. The successful application of photoaffinity probes will provide direct evidence of the molecular targets of this compound, thereby validating its mechanism of action. researchgate.netnih.gov

Application of Mechanistic Insights to Broader Chemical Biology Challenges

The mechanistic insights gained from the study of this compound can have implications that extend beyond this specific compound. A thorough understanding of its mode of action can contribute to addressing broader challenges in chemical biology and drug discovery.

For example, if this compound is found to modulate a novel or "undruggable" target, it could serve as a valuable chemical tool for probing the biology of that target. The development of a validated chemical probe can help to elucidate the physiological and pathological roles of its target protein, potentially opening up new avenues for therapeutic intervention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.